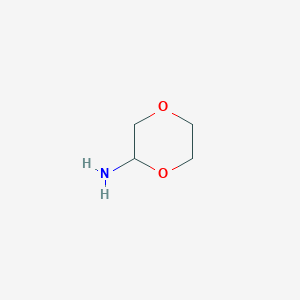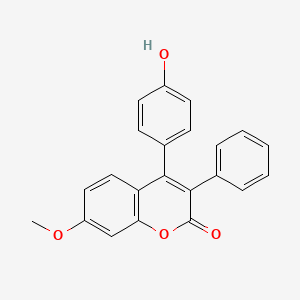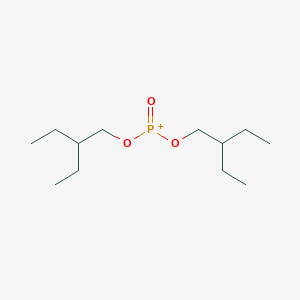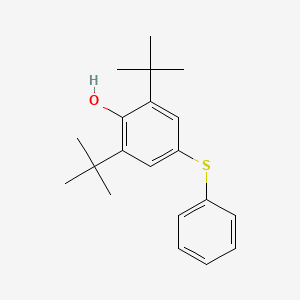
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylthio)- is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a phenylthio group at the 4 position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylthio)- typically involves the alkylation of phenol with tert-butyl groups followed by the introduction of the phenylthio group. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the alkylation and thiolation processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation and thiolation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the phenylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenylthio derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Applications De Recherche Scientifique
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylthio)- involves its interaction with molecular targets through its phenolic and phenylthio groups. These interactions can lead to various biochemical effects, including enzyme inhibition, free radical scavenging, and modulation of signaling pathways. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar structure with a methyl group instead of a phenylthio group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another similar compound with a methyl group at the 4 position.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its methyl-substituted counterparts. This uniqueness makes it valuable for specific applications where the phenylthio group plays a crucial role in the desired activity or function.
Propriétés
Numéro CAS |
32551-12-5 |
|---|---|
Formule moléculaire |
C20H26OS |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-phenylsulfanylphenol |
InChI |
InChI=1S/C20H26OS/c1-19(2,3)16-12-15(22-14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 |
Clé InChI |
NJXCWCMQAWZETG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
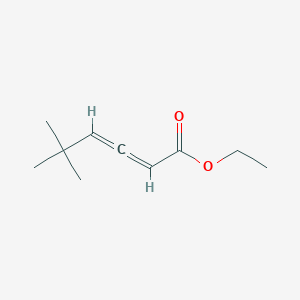
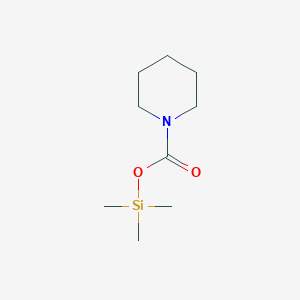
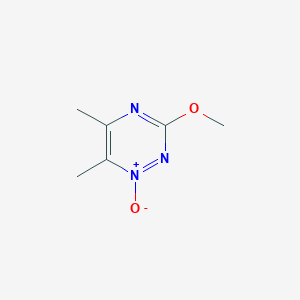

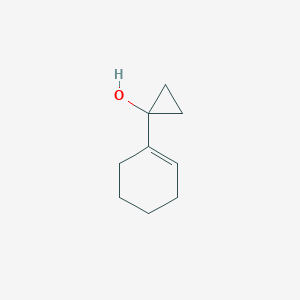
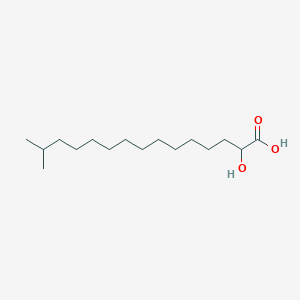

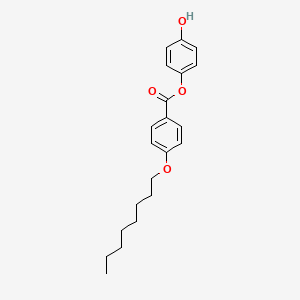
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
